



Application Notes: OROS® Technology for Oral Paliperidone Delivery

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Compound of Interest		
Compound Name:	Paliperidone Palmitate	
Cat. No.:	B1678296	Get Quote

Introduction

Paliperidone, the active metabolite of risperidone, is an atypical antipsychotic agent used in the treatment of schizophrenia and schizoaffective disorder.[1][2] To improve its therapeutic profile, paliperidone has been formulated into an extended-release (ER) oral dosage form utilizing the Osmotic-controlled Release Oral delivery System (OROS®).[2][3] This advanced drug delivery technology, marketed as Invega®, is designed to provide controlled and consistent release of paliperidone over a 24-hour period, allowing for once-daily administration.[4] The OROS® technology aims to minimize the peak-to-trough fluctuations in plasma drug concentrations often seen with immediate-release formulations, which can enhance tolerability and patient compliance.[5][6]

Mechanism of OROS® Push-Pull™ Technology

The Invega® tablet employs a specific type of OROS® system known as the Push-Pull™ technology. This system is meticulously engineered to achieve a gradually ascending drug release rate.

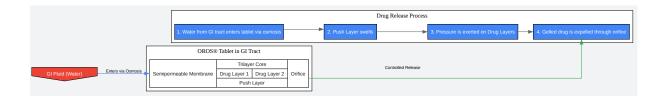
The tablet consists of three main components:

- A semipermeable membrane: This outer casing is permeable to water but not to the drug or osmotic agents inside.[4]
- A trilayer osmotic core: This core is composed of two drug layers and one "push" layer. [2][3]



- Drug Layers: These layers contain paliperidone and excipients. To achieve the ascending release profile, the two layers have different drug concentrations.
- Push Layer: This layer contains osmotically active components and hydrophilic polymers.
 [5]
- Precision-drilled orifices: Two laser-drilled holes are present on the drug-layer side of the tablet.[5]

Upon ingestion, the semipermeable membrane allows gastrointestinal fluid to be drawn into the tablet core at a controlled rate.[4][5] The water hydrates the polymers in the push layer, causing it to swell and expand. This expansion exerts pressure on the drug layers, forcing a gelled suspension of paliperidone out through the precision-drilled orifices.[5] The rate of drug delivery is determined by the rate of water entry across the semipermeable membrane.[4] The biologically inert tablet shell remains intact during its transit through the gastrointestinal tract and is eliminated in the stool.[5]



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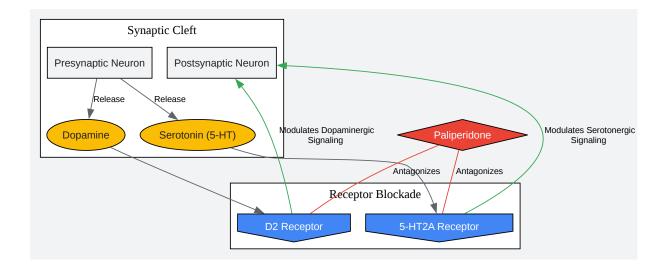
Caption: Workflow of the OROS® Push-Pull™ delivery system for paliperidone.

Pharmacological Mechanism of Action of Paliperidone



Paliperidone's therapeutic effects in schizophrenia are mediated primarily through its antagonist activity at central dopamine Type 2 (D2) and serotonin Type 2A (5-HT2A) receptors. [7][8] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for mitigating the positive symptoms of schizophrenia, such as hallucinations and delusions.[8][9] The antagonism of 5-HT2A receptors is believed to contribute to the alleviation of negative symptoms, like social withdrawal and apathy.[8] Paliperidone has a higher affinity for 5-HT2A receptors than for D2 receptors, a characteristic of atypical antipsychotics that may contribute to a lower incidence of extrapyramidal side effects compared to older, typical antipsychotics.[2] [7]

Additionally, paliperidone acts as an antagonist at alpha-1 and alpha-2 adrenergic receptors, as well as H1 histaminergic receptors, which can contribute to side effects like orthostatic hypotension and sedation.[1][9] It has no significant affinity for cholinergic muscarinic receptors. [2][4]



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Caption: Paliperidone's antagonism of D2 and 5-HT2A receptors.



Data Presentation

Table 1: Pharmacokinetic Parameters of OROS® Paliperidone in Healthy Adults

This table summarizes the key pharmacokinetic parameters following single oral doses of paliperidone extended-release (ER) tablets.

Parameter	3 mg Dose	9 mg Dose	Reference
Tmax (h)	22.2 (median)	24.8 (median)	
Cmax (ng/mL)	4.3 ± 1.8	14.5 ± 5.0	[10]
AUC0-t (ng·h/mL)	181.7 ± 66.7	598.0 ± 224.9	[10]
AUC0-∞ (ng·h/mL)	212.8 ± 82.2	684.0 ± 276.5	[10]
t1/2 (h)	~23	~23	
Absolute Oral Bioavailability	28%	28%	[2]

Abbreviations: Tmax = Time to reach maximum plasma concentration; Cmax = Maximum plasma concentration; AUC0-t = Area under the plasma concentration-time curve from time zero to the last measurable concentration; $AUC0-\infty$ = Area under the plasma concentration-time curve from time zero to infinity; t1/2 = Terminal elimination half-life. Data are presented as mean \pm standard deviation unless otherwise noted.

Table 2: In Vitro Dissolution Profile and Acceptance Criteria for OROS® Paliperidone Tablets

This table shows the typical dissolution specifications for various strengths of Invega® tablets, as per regulatory filings.



Time Point (hours)	Target % Drug Released (Lower Limit)	Target % Drug Released (Upper Limit)	Reference
2	0%	20%	
8	25%	55%	
14	60%	90%	[11]
24	Not Less Than 80%	-	

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for OROS® Paliperidone

This protocol describes a standard method for evaluating the drug release profile from an osmotic pump tablet.

- Objective: To determine the in vitro release rate of paliperidone from the OROS® extendedrelease formulation over 24 hours.
- Apparatus: USP Dissolution Apparatus II (Paddle Method).[12]
- Method:
 - Prepare the dissolution medium. A typical approach involves using media of different pH to simulate the transit through the gastrointestinal tract, for example, 900 mL of pH 1.2 hydrochloric acid buffer for the first 2 hours, followed by a change to 900 mL of pH 7.4 phosphate buffer.[13]
 - Set the temperature of the dissolution medium to 37 ± 0.5 °C.[13]
 - Set the paddle rotation speed to 50 rpm.[12]
 - Place one paliperidone ER tablet into each dissolution vessel.
 - Withdraw samples (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 2, 8, 14, and 24 hours). Replace the withdrawn volume with fresh, pre-warmed



medium.

- \circ Filter the samples promptly through a suitable filter (e.g., 0.45 µm).
- Analyze the concentration of paliperidone in the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry at a wavelength of 238 nm.[12][14]
- Calculate the cumulative percentage of drug released at each time point relative to the labeled dose.

Protocol 2: Single-Dose Pharmacokinetic Study in Healthy Volunteers

This protocol outlines a typical clinical study to assess the pharmacokinetic profile of OROS® paliperidone.

- Objective: To characterize the absorption, distribution, and elimination of a single oral dose of paliperidone ER.
- Study Design: Single-center, open-label, single-dose, parallel-group study.[10]
- Subjects: Healthy adult volunteers, screened for inclusion/exclusion criteria.
- Method:
 - Subjects are admitted to the clinical research unit.
 - Following an overnight fast, subjects receive a single oral dose of paliperidone ER (e.g., 3 mg or 9 mg) with water.[10] The tablet must be swallowed whole and not chewed, divided, or crushed.[3][4]
 - Collect serial blood samples (e.g., via an indwelling catheter) into appropriate
 anticoagulant tubes at specified time points. A typical schedule would be pre-dose (0
 hours) and at 1, 2, 4, 8, 12, 18, 24, 36, 48, 72, and 96 hours post-dose.[10]
 - Process the blood samples by centrifugation to separate the plasma. Store the plasma samples frozen (e.g., at -20°C or lower) until analysis.



- Determine the plasma concentrations of paliperidone using a validated bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS).
- Use the plasma concentration-time data to calculate key pharmacokinetic parameters for each subject, including Cmax, Tmax, AUC, and t1/2, using non-compartmental analysis.
 [10]
- Monitor subjects for safety and tolerability throughout the study.

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